molecular formula C9H8F3NO B11897613 2,2,2-Trifluoro-1-(p-tolyl)ethanone oxime

2,2,2-Trifluoro-1-(p-tolyl)ethanone oxime

Cat. No.: B11897613
M. Wt: 203.16 g/mol
InChI Key: HWQOIGLJELXUJT-JYRVWZFOSA-N
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Description

2,2,2-Trifluoro-1-(p-tolyl)ethanone oxime is an organic compound with the molecular formula C9H8F3NO It is a derivative of 2,2,2-trifluoro-1-(p-tolyl)ethanone, where the oxime group replaces the carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(p-tolyl)ethanone oxime typically involves the reaction of 2,2,2-trifluoro-1-(p-tolyl)ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 0-5°C to yield the oxime derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(p-tolyl)ethanone oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: 2,2,2-Trifluoro-1-(p-tolyl)ethanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trifluoro-1-(p-tolyl)ethanone oxime has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(p-tolyl)ethanone oxime involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxime group can form hydrogen bonds with active sites of enzymes, modulating their activity and leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-1-(m-tolyl)ethanone
  • 2,2,2-Trifluoro-1-(p-tolyl)ethan-1-amine

Uniqueness

2,2,2-Trifluoro-1-(p-tolyl)ethanone oxime is unique due to the presence of both the trifluoromethyl and oxime groups. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. The trifluoromethyl group enhances stability and lipophilicity, while the oxime group provides a versatile functional handle for further chemical modifications .

Properties

Molecular Formula

C9H8F3NO

Molecular Weight

203.16 g/mol

IUPAC Name

(NZ)-N-[2,2,2-trifluoro-1-(4-methylphenyl)ethylidene]hydroxylamine

InChI

InChI=1S/C9H8F3NO/c1-6-2-4-7(5-3-6)8(13-14)9(10,11)12/h2-5,14H,1H3/b13-8-

InChI Key

HWQOIGLJELXUJT-JYRVWZFOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/O)/C(F)(F)F

Canonical SMILES

CC1=CC=C(C=C1)C(=NO)C(F)(F)F

Origin of Product

United States

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